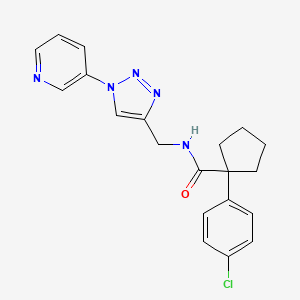
1-(4-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, a pyridinyl group, a 1,2,3-triazolyl group, and a cyclopentanecarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Similar compounds have been used in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, would be determined by its molecular structure .Aplicaciones Científicas De Investigación
- Drug Scaffold : Imidazopyridine, the core structure of this compound, is recognized as a “drug prejudice” scaffold. Its versatility and potential for modification make it valuable for designing novel pharmaceutical agents .
- Targeted Therapies : Researchers explore derivatives of this compound to develop targeted therapies for specific diseases. By modifying functional groups, they can tailor its pharmacological properties .
- Structural Character : The compound’s structural features contribute to its usefulness in material science. Researchers investigate its interactions with other materials, such as polymers, nanoparticles, and surfaces .
- Functional Materials : Imidazopyridine derivatives may find applications in functional materials, including sensors, catalysts, and optoelectronic devices. Their electronic and optical properties are of interest .
- Multicomponent Reactions (MCRs) : Researchers employ MCRs to synthesize imidazopyridines efficiently. These reactions involve multiple reactants and lead to diverse products .
- Oxidative Coupling : Oxidative coupling reactions provide access to imidazopyridines by forming carbon-carbon bonds. These methods are valuable for scalability and diversity .
- Bioactivity Screening : Scientists evaluate the compound and its derivatives for biological activity. This includes testing against specific enzymes, receptors, or cellular pathways .
- Anticancer Potential : Some imidazopyridine derivatives exhibit promising anticancer properties. Researchers investigate their mechanisms of action and potential as chemotherapeutic agents .
- Quantum Calculations : Researchers perform first principles calculations to understand the electronic and optical properties of imidazopyridine derivatives. These studies guide material design and predict behavior .
- Nonlinear Optics : The compound’s potential for nonlinear optical applications is confirmed through second and third harmonic generation studies. Its high polarizability makes it interesting for optical devices .
- Protein-Ligand Interactions : Researchers study how imidazopyridine derivatives interact with proteins. These insights aid in drug design and understanding molecular recognition .
- Cellular Imaging : Fluorescently labeled derivatives can be used for cellular imaging studies, tracking specific cellular processes or organelles .
Medicinal Chemistry
Material Science
Organic Synthesis
Biological Studies
Computational Chemistry
Chemical Biology
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O/c21-16-7-5-15(6-8-16)20(9-1-2-10-20)19(27)23-12-17-14-26(25-24-17)18-4-3-11-22-13-18/h3-8,11,13-14H,1-2,9-10,12H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXQMFDZTYGNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



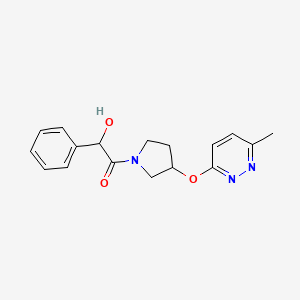
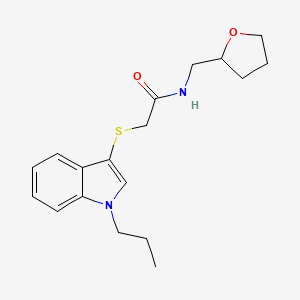
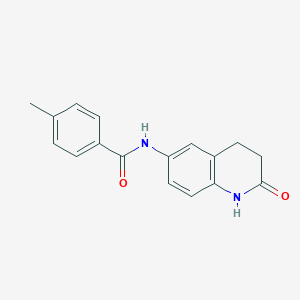
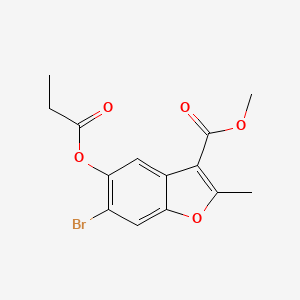
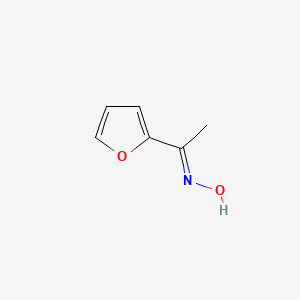
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2705952.png)
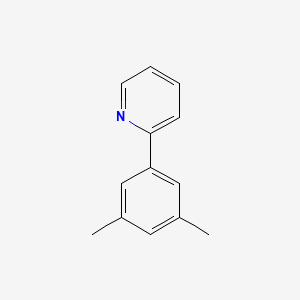
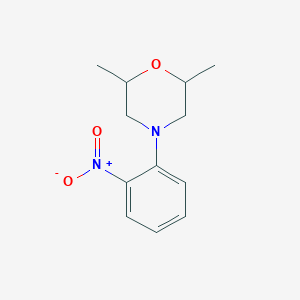


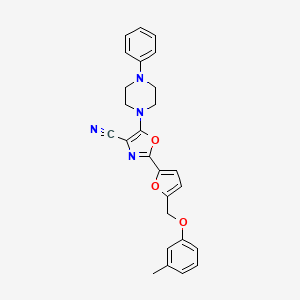
![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2705960.png)